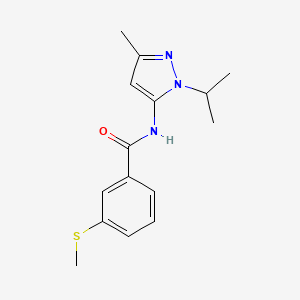

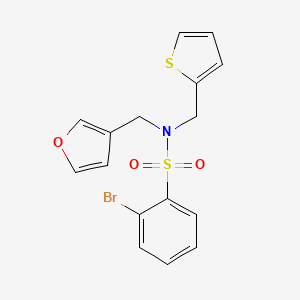

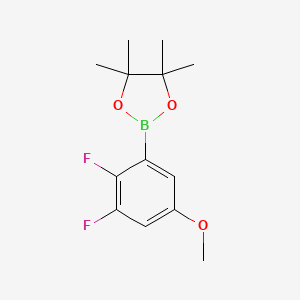

![molecular formula C22H19N5O6 B2598786 2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide CAS No. 1251633-75-6](/img/structure/B2598786.png)

2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the p-Methoxybenzyl (PMB) group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .Scientific Research Applications

Synthesis and Chemical Transformations

Cyclisation and Rearrangement

Research has shown that methoxybenzylamino-acetonitriles undergo spiro-cyclisation followed by rearrangement, leading to the synthesis of tetrahydroisoquinoline or 2-benzazepine derivatives, depending on the substituent. This process highlights the compound's utility in creating complex molecular structures through cyclisation and rearrangement mechanisms (Harcourt, Taylor, & Waigh, 1978).

Displacement Reactions

The compound's framework facilitates displacement reactions on nitrogen by organometallic reagents, illustrating its role in forming nitrogen-containing rings in an exocyclic reaction mode, which is crucial for synthesizing various heterocyclic compounds (Beak & Selling, 1989).

Pharmacological Applications

Analgesic and Anti-Inflammatory Activities

Some derivatives of quinazolinone, structurally similar to 2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide, have shown significant analgesic and anti-inflammatory activities. These findings suggest potential pharmacological applications of such compounds in pain and inflammation management (Yusov et al., 2019).

Molecular Interactions and Structural Analysis

Salt and Inclusion Compounds

The structural aspects of amide-containing isoquinoline derivatives, akin to the chemical , reveal their ability to form salts and inclusion compounds with mineral acids and other organic compounds. These interactions can influence the material's physical properties, such as fluorescence, which could be leveraged in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Properties

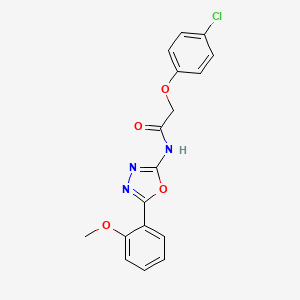

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O6/c1-30-15-3-2-4-16(12-15)33-21-20-25-27(22(29)26(20)8-7-23-21)13-19(28)24-14-5-6-17-18(11-14)32-10-9-31-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSSSPUWYVMUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2598714.png)

![N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598723.png)

![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2598724.png)

![N-{[3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazol-4-Yl]carbonyl}glycine](/img/structure/B2598725.png)